[1-(1,3-Benzothiazol-2-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol
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Overview
Description
[1-(1,3-Benzothiazol-2-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Benzothiazol-2-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol typically involves multiple steps. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The chlorophenyl group is then added via a substitution reaction using appropriate halogenated reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
[1-(1,3-Benzothiazol-2-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogenated reagents can be used to introduce or replace functional groups on the benzothiazole or piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like chloroacetyl chloride in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate .
Biology
In biological research, [1-(1,3-Benzothiazol-2-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities .
Industry
In industry, it is used in the development of new materials, such as polymers and dyes, due to its stable and reactive nature .
Mechanism of Action
The mechanism of action of [1-(1,3-Benzothiazol-2-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzothiazoles: These compounds share the benzothiazole ring but differ in the substituents attached to it.
Piperidine Derivatives: Compounds with a piperidine ring and various substituents, such as piperidine-4-carboxylic acid.
Chlorophenyl Compounds: Compounds containing a chlorophenyl group, such as chlorophenylpiperazine.
Uniqueness
What sets [1-(1,3-Benzothiazol-2-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol apart is its combination of these three distinct functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2OS/c22-17-6-2-1-5-16(17)13-21(15-25)9-11-24(12-10-21)14-20-23-18-7-3-4-8-19(18)26-20/h1-8,25H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVVRAZCQNLJFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)CC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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